![molecular formula C12H22O3 B13883185 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a hydroxymethyl group and a propyl acetate group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or the cyclization of linear hydrocarbons.
Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclohexane ring, which can be done using reagents like osmium tetroxide or potassium permanganate.
Attachment of the propyl acetate group: This can be achieved through esterification reactions, where the hydroxymethyl group reacts with propyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used under various conditions, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propyl acetate group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxymethyl group.
3-[1-(Hydroxymethyl)cyclohexyl]propanoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but has a phenyl ketone group instead of a propyl acetate group.
Uniqueness
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is unique due to the presence of both the hydroxymethyl and propyl acetate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H22O3 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
3-[1-(hydroxymethyl)cyclohexyl]propyl acetate |
InChI |
InChI=1S/C12H22O3/c1-11(14)15-9-5-8-12(10-13)6-3-2-4-7-12/h13H,2-10H2,1H3 |
Clé InChI |
IOBFAYZANSCEOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


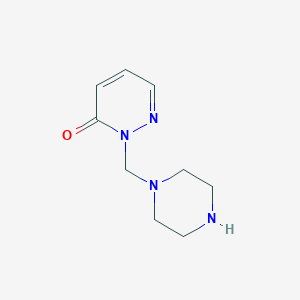
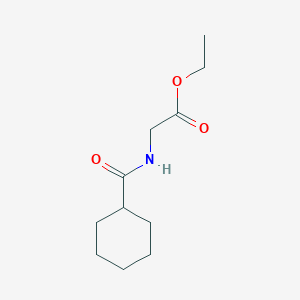
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
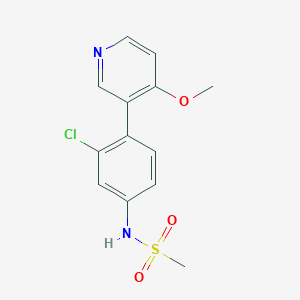
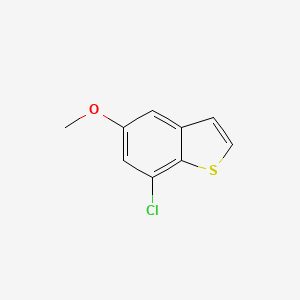


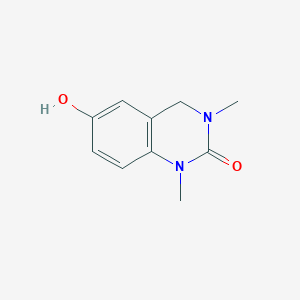
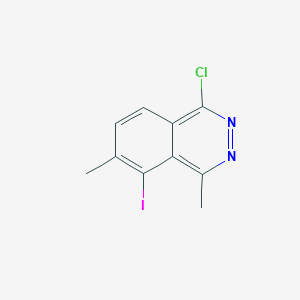
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

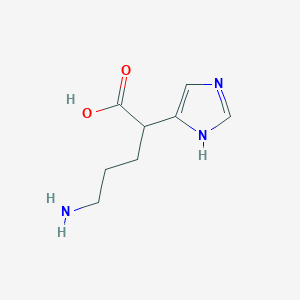
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
